N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
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Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds . The thiazole ring can be synthesized via nucleophilic substitution reactions involving alkyl fluorides and O- or N-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amine derivatives from reduction, and various substituted thiazole derivatives from nucleophilic substitution.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran and thiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.
Thiazole derivatives: Compounds with similar thiazole structures, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide is unique due to its combination of benzofuran, thiazole, and benzamide groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(21-11-14-12-23-17-4-2-1-3-16(14)17)13-5-7-15(8-6-13)24-19-20-9-10-25-19/h1-10,14H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCGSVSFOCNITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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